Lavendustin C methyl ester
Description
Contextualization within Lavendustin Natural Products
Lavendustin C methyl ester belongs to the lavendustin family of compounds, which were first isolated from the fermentation broth of the bacterium Streptomyces griseolavendus. caymanchem.comarkat-usa.orgnih.govsmolecule.com The parent compounds, primarily Lavendustin A, B, and C, are recognized for their potent biological activities, particularly as inhibitors of protein tyrosine kinases (PTKs). arkat-usa.orgnih.gov These natural products share a common structural backbone, which serves as a scaffold for their biological function.
Lavendustin A is a notable member of this family, demonstrating potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. smolecule.comchemicalbook.com Lavendustin C is also a powerful inhibitor of several kinases, including the EGF receptor-associated tyrosine kinase. caymanchem.com The methyl esterification of Lavendustin C to form this compound is a chemical modification that can alter the compound's properties, potentially influencing its potency and cell permeability. researchgate.netoup.com Research on various Lavendustin C derivatives has indicated that methyl esters can be more potent than their amide counterparts. researchgate.net
The primary structures of the main Lavendustin compounds are detailed below:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Lavendustin A | C₂₁H₁₉NO₆ | 381.4 | Contains two hydroxyl groups on one benzyl (B1604629) ring and one on the other. nih.gov |
| Lavendustin B | C₂₁H₁₉NO₅ | 365.4 | Lacks one hydroxyl group compared to Lavendustin A. |
| Lavendustin C | C₁₄H₁₃NO₅ | 275.3 | A more simplified structure compared to A and B. caymanchem.com |
| This compound | C₁₅H₁₅NO₅ | 289.28 | The methyl ester derivative of Lavendustin C. scbt.com |
Significance in Drug Discovery and Development
The study of compounds like this compound is highly relevant to modern drug discovery, particularly concerning the use of natural products as lead compounds and the application of multitargeting therapeutic strategies.
Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemically diverse and biologically active molecules. caymanchem.comnih.gov These compounds, produced by organisms such as plants, fungi, and bacteria, often possess unique and complex molecular architectures that have evolved to interact with specific biological targets. researchgate.net This inherent bioactivity makes them excellent starting points, or "lead compounds," for the development of new therapeutic agents. researchgate.netnih.gov
Medicinal chemists utilize these natural leads and modify their structures to enhance desirable properties like potency, selectivity, and pharmacokinetic profiles, a process known as lead optimization. researchgate.net The lavendustin family exemplifies this approach, where the natural products serve as a template for creating synthetic analogs with potentially improved therapeutic characteristics. arkat-usa.org
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target drugs. google.com This has led to the rise of multitargeting approaches in drug design, where a single therapeutic agent is designed to interact with multiple biological targets simultaneously. arkat-usa.orgchemicalbook.com This strategy can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance compared to monotherapies or combination therapies. nih.gov
Natural products are often inherently multi-active, interacting with several targets to produce their biological effects. chemicalbook.com The lavendustins are a prime example, exhibiting inhibitory activity against a range of different kinases. This multi-target profile makes them and their derivatives, like this compound, valuable subjects of investigation for developing novel treatments for complex diseases. nih.gov
The table below summarizes the known inhibitory activities of various Lavendustin compounds against different kinases, highlighting their multi-target nature.
| Compound | Target Kinase | IC₅₀ Value | Reference |
| Lavendustin A | EGFR Tyrosine Kinase | 11 nM | chemicalbook.com |
| p60 c-src | 500 nM | chemicalbook.com | |
| pp60F527 | 18 µM | nih.gov | |
| PKA, PKC, PI 3-Kinase | > 100 µM | chemicalbook.com | |
| Lavendustin B | IN-LEDGF/p75 binding | 94.07 µM | rsc.org |
| Lavendustin C | EGF Receptor-associated Tyrosine Kinase | 0.012 µM (12 nM) | caymanchem.com |
| pp60c-src(+) Kinase | 0.5 µM | caymanchem.com | |
| Ca²⁺ Calmodulin-dependent Kinase II | 0.2 µM | caymanchem.com | |
| Lavendustin C6 (derivative) | pp60F527 | 5 µM | nih.gov |
Compound Index
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
methyl 5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoate |
InChI |
InChI=1S/C15H15NO5/c1-21-15(20)12-7-10(2-4-14(12)19)16-8-9-6-11(17)3-5-13(9)18/h2-7,16-19H,8H2,1H3 |
InChI Key |
NOFICVMLKCZZHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NCC2=C(C=CC(=C2)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Lavendustin C Methyl Ester and Its Analogues
Esterification and Amidation Strategies for Carboxylic Groups
The carboxylic acid group of Lavendustin C is a prime site for chemical modification through esterification and amidation. researchgate.netresearchgate.netnih.gov These reactions are fundamental in altering the physicochemical properties of the molecule, such as lipophilicity and cell permeability, which can significantly impact its pharmacokinetic profile and biological activity.
Esterification:
The synthesis of Lavendustin C methyl ester is a key modification. researchgate.net Generally, esterification of the carboxylic acid can be achieved using various methods. A common laboratory-scale method involves the reaction of the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid or gaseous hydrochloric acid. nih.govderpharmachemica.com Another effective method utilizes trimethylchlorosilane in methanol, which offers mild reaction conditions and good to excellent yields for the preparation of amino acid methyl esters. nih.gov For industrial applications, reagents like sodium bisulfate are considered safe and cost-effective catalysts for esterification. derpharmachemica.com
In the context of Lavendustin C analogues, the methyl ester derivatives have been shown to be more potent than their corresponding amides in certain biological assays. researchgate.netresearchgate.netnih.gov This highlights the importance of the ester functional group in enhancing the desired biological effect.
Amidation:
Amidation of the carboxylic group of Lavendustin C provides another avenue for structural diversification. researchgate.netresearchgate.netnih.gov This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents, followed by reaction with a primary or secondary amine. The resulting amides can introduce a wide range of substituents, allowing for fine-tuning of the molecule's properties. For instance, N-ethylamide derivatives of Lavendustin C analogues have demonstrated notable potency among amide derivatives. researchgate.netresearchgate.netnih.gov
The choice between esterification and amidation, and the specific alcohol or amine used, allows for the creation of a library of compounds with varied characteristics, which can then be screened for improved biological activity.
Introduction of Pharmacophoric Moieties
To enhance the biological activity of this compound and its analogues, various pharmacophoric moieties have been incorporated into the core structure. These additions are designed to introduce new binding interactions with biological targets or to confer additional pharmacological properties.
A significant strategy in the modification of Lavendustin C analogues involves the introduction of 5-arylidenethiazolin-4-one moieties at the amino group. researchgate.netresearchgate.netnih.gov This particular pharmacophore is known for its diverse biological activities, and its integration is intended to create hybrid molecules with potentially synergistic or multi-target effects. researchgate.netacs.org
The synthesis of these hybrid compounds involves a multi-step process. Typically, the amino group of a Lavendustin C analogue is reacted with a suitable building block to introduce the thiazolinone ring. Research has shown that the 5-arylidenethiazolin-4-one moiety contributes substantially to the antiproliferative activity of the resulting compounds. researchgate.netresearchgate.netnih.gov For example, compound 14b , a methyl ester derivative bearing a 5-arylidenethiazolin-4-one group, exhibited high potency against a panel of cancer cell lines. researchgate.netresearchgate.netnih.gov
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of triazole-containing Lavendustin analogues. researchgate.netresearchgate.net This approach offers high efficiency, reliability, and good yields for connecting molecular building blocks. researchgate.netarabjchem.org The 1,2,3-triazole ring serves as a bioisosteric replacement for other functional groups and can introduce favorable properties such as improved metabolic stability and binding interactions. arabjchem.org
In the synthesis of Lavendustin A triazole analogues, an alkyne-bearing Lavendustin A pharmacophoric subunit is first prepared. researchgate.net This is then reacted with various organic azides via CuAAC to generate a library of novel triazole analogues. researchgate.net This methodology has been successfully applied to create analogues with potential antiparasitic activity. researchgate.netresearchgate.netenpress-publisher.com
5-Arylidenethiazolin-4-one Integration at Amino Positions
Optimization of Synthetic Yields and Reaction Pathways
For instance, in the synthesis of hybrid molecules combining Lavendustin C and 5-arylidenethiazolin-4-one moieties, two distinct strategies were employed to optimize the yield. researchgate.netresearchgate.netnih.gov Similarly, the use of click chemistry for the synthesis of triazole analogues is inherently advantageous due to its high efficiency and good yields under mild conditions. researchgate.net The choice of catalysts, solvents, and reaction temperatures are all critical parameters that are fine-tuned to maximize the production of the desired compounds.
Analogous Synthetic Approaches for Related Methyl Esters in Pharmaceutical Research
The synthetic strategies employed for this compound are part of a broader repertoire of methods used in pharmaceutical research for the synthesis of various methyl esters with therapeutic potential.
For example, the synthesis of Diclofenac methyl ester involves a condensation reaction between methyl o-bromophenylacetate and 2,6-dichloroaniline (B118687) catalyzed by a copper catalyst. google.com This highlights the use of transition metal catalysis in the formation of key C-N bonds in drug synthesis.
In the synthesis of amino acid methyl esters, which are important intermediates in peptide synthesis and medicinal chemistry, methods like using trimethylchlorosilane in methanol provide a convenient and mild alternative to traditional acid-catalyzed esterification. nih.gov Other approaches for esterification of carboxylic acids include the use of reagents like PCl3 for transesterification and aminolysis, and borane (B79455) catalysts for Fischer esterification. beilstein-journals.org These diverse synthetic methods provide a versatile toolbox for medicinal chemists to create novel methyl ester derivatives of various lead compounds for drug discovery.
Research Findings on Lavendustin C Analogues
| Compound Type | Modification | Key Finding | Reference |
| Methyl Esters | Esterification of carboxylic acid | More potent than corresponding amides in antiproliferative assays. | researchgate.netresearchgate.netnih.gov |
| N-Ethylamides | Amidation of carboxylic acid | Most potent among the tested amide derivatives. | researchgate.netresearchgate.netnih.gov |
| 5-Arylidenethiazolin-4-one Hybrids | Integration at the amino position | The thiazolinone moiety significantly contributes to anticancer activity. | researchgate.netresearchgate.netnih.gov |
| Triazole Analogues | "Click Chemistry" synthesis | Showed promising antiparasitic activity against Trypanosoma cruzi. | researchgate.netresearchgate.netenpress-publisher.com |
| Compound 14b | Methyl ester with 5-arylidenethiazolin-4-one | Highest potency against tested cancer cell lines with IC50 values of 1.4–2.5 µM. | researchgate.netresearchgate.netnih.gov |
Mechanistic Investigations of Biological Activities
Protein Tyrosine Kinase (PTK) Inhibition Profiles
Lavendustin C methyl ester is a derivative of Lavendustin C, a natural product known for its inhibitory action on protein tyrosine kinases (PTKs). Mechanistic studies have focused on elucidating its interaction with specific kinases, particularly those involved in cell signaling and proliferation pathways.
This compound has been identified as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity. scbt.com The EGFR is a key member of the receptor tyrosine kinase family that, upon activation by ligands like epidermal growth factor (EGF), plays a crucial role in regulating cell growth, survival, and differentiation. Its dysregulation is a hallmark of various cancers, making it a prominent target for therapeutic inhibitors. The inhibitory profile of this compound is understood in the context of its parent compound, Lavendustin C, and other analogues like Lavendustin A.
Research into hybrid molecules derived from Lavendustin C has provided comparative insights into EGFR inhibition. A study involving the modification of Lavendustin C's carboxylic group to a methyl ester, combined with the introduction of a 5-arylidenethiazolin-4-one moiety, produced novel compounds with significant antiproliferative activity. One such derivative, compound 14b , which incorporates the methyl ester structure, demonstrated EGFR inhibitory potency that was found to be comparable to that of Erlotinib. researchgate.net Erlotinib is a well-established, potent, and selective EGFR tyrosine kinase inhibitor used in cancer therapy. plos.org This comparison highlights the potential of the this compound scaffold as a basis for developing potent EGFR inhibitors.
The potency of the lavendustin family of compounds against EGFR is well-documented. Lavendustin C, the parent compound of the methyl ester, is a potent inhibitor of EGFR-associated tyrosine kinase, exhibiting an IC₅₀ value of 0.012 µM (or 12 nM). caymanchem.com Similarly, Lavendustin A is a highly potent inhibitor of EGFR tyrosine kinase with a reported IC₅₀ of 11 nM. sigmaaldrich.com
The specificity of these compounds has been evaluated by testing their activity against other kinases. For instance, Lavendustin C also inhibits pp60c-src(+) kinase and Ca2+/calmodulin-dependent kinase II, but with significantly higher IC₅₀ values of 0.5 µM and 0.2 µM, respectively. caymanchem.com Lavendustin A shows a similar profile, inhibiting p60c-src with an IC₅₀ of 500 nM, while having minimal effect on Protein Kinase A (PKA) or Protein Kinase C (PKC) (IC₅₀ >200 µM). sigmaaldrich.com This indicates a degree of selectivity for EGFR over these other kinases. Furthermore, studies on various derivatives have shown that methyl esters are generally more potent than their amide counterparts, suggesting the esterification of the carboxylic group on Lavendustin C is a favorable modification for biological activity. researchgate.net
| Compound | Target Kinase | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Lavendustin C | EGFR-associated tyrosine kinase | 0.012 | caymanchem.com |
| Lavendustin C | pp60c-src(+) kinase | 0.5 | caymanchem.com |
| Lavendustin C | Ca2+/calmodulin-dependent kinase II | 0.2 | caymanchem.com |
| Lavendustin A | EGFR tyrosine kinase | 0.011 | sigmaaldrich.com |
| Lavendustin A | p60c-src | 0.5 | sigmaaldrich.com |
| Lavendustin A | PKA / PKC | >200 | sigmaaldrich.com |
Beyond kinases, research has explored the effects of Lavendustin C derivatives on protein tyrosine phosphatases, such as SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that contains two Src homology 2 (SH2) domains and a protein tyrosine phosphatase (PTP) domain. nih.gov It is a critical signaling node downstream of multiple receptor tyrosine kinases and is involved in pathways like the RAS/MAPK cascade. mdpi.com Investigations into novel 5-aminosalicylate–4-thiazolinones, synthesized from the Lavendustin C scaffold, have revealed SHP2-inhibitory effects. researchgate.net
SHP2 activity is regulated by an autoinhibitory mechanism where the N-SH2 domain blocks the active site of the PTP domain. nih.govnih.gov This gives rise to distinct catalytic and allosteric sites that can be targeted by inhibitors. mdpi.com Allosteric inhibitors typically stabilize the autoinhibited, closed state of the enzyme. nih.govchemrxiv.org
In-silico molecular docking studies were performed on two new 5-aminosalicylate–4-thiazolinone compounds derived from Lavendustin C to predict their binding mode with SHP2. The results of these computational analyses indicated a preferential affinity of the compounds for the catalytic site over the allosteric site of the SHP2 enzyme. researchgate.net This suggests a mechanism of action that involves direct interference with the enzyme's catalytic machinery rather than stabilization of the inactive conformation.
To validate the computational findings, the SHP2-inhibitory effects of the Lavendustin C-derived compounds were confirmed through enzymatic assays. These assays directly measure the ability of a compound to reduce the catalytic activity of the SHP2 enzyme. The results corroborated the docking studies, demonstrating that the compounds effectively inhibit SHP2. researchgate.net An enzymatic assay confirmed that a concentration of just 0.01 μM of the two tested compounds was sufficient to reduce the enzymatic activity of SHP2 by 50%. researchgate.net This demonstrates potent inhibition of SHP2's phosphatase function by these specific Lavendustin C derivatives.
| Compound Type | Target | Finding | Method | Reference |
|---|---|---|---|---|
| Lavendustin C-derived 5-aminosalicylate–4-thiazolinones | SHP2 | Preferential affinity for the catalytic site over the allosteric site. | In-silico molecular docking | researchgate.net |
| Lavendustin C-derived 5-aminosalicylate–4-thiazolinones | SHP2 | 0.01 µM of compound reduced SHP2 enzymatic activity by 50%. | Enzymatic Assay | researchgate.net |
Preferential Affinity for Catalytic versus Allosteric Sites
Inhibition of Other Protein Tyrosine Kinases (e.g., Syk, PIM-1)
While the broader class of lavendustin A analogues are recognized as inhibitors of protein-tyrosine kinases (PTKs), specific investigations have explored their effects on kinases other than the epidermal growth factor receptor (EGFR). nih.govacs.org Studies on N-alkylamide analogues of the lavendustin A pharmacophore have demonstrated inhibitory activity against the non-receptor protein tyrosine kinase Syk. acs.org Although several compounds in this series were effective inhibitors of both EGFR and Syk, the direct correlation between this inhibition and their cytotoxic properties in various human cancer cell cultures remains a subject of further investigation. acs.org
The PIM kinases, a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3), are implicated in cancer cell proliferation and survival, making them attractive therapeutic targets. amegroups.orgoncotarget.com PIM-1, in particular, is known to be overexpressed in several solid tumors and plays a role in cell proliferation, apoptosis, and drug resistance. While research has identified various inhibitors of PIM kinases, including small molecule inhibitors targeting the unique hinge region of PIM-1, specific data on the direct inhibitory effect of this compound on PIM-1 is not extensively detailed in the provided context. amegroups.orgrcsb.org However, the exploration of PIM kinase inhibitors is an active area of cancer research.
Cell Cycle Regulation and Apoptosis Induction Pathways
Lavendustin C derivatives have been shown to exert regulatory effects on the cell cycle. One study on a modified Lavendustin C derivative, compound 14b, revealed its ability to induce cell cycle arrest in HeLa cells. researchgate.net Specifically, treatment with this compound led to an arrest at the G0/G1 and S phases, accompanied by a reduction in the percentage of cells in the G2/M phase. researchgate.netresearchgate.net This suggests an interference with the cell's progression through critical checkpoints, ultimately hindering proliferation. Other studies on different methyl esters have also reported cell cycle arrest, primarily in the G1 phase. ualberta.ca For instance, an extract containing methyl esters was found to interfere with the progression of SGC-7901 cells through the G1 phase. ualberta.ca
In addition to cell cycle arrest, Lavendustin C derivatives have been demonstrated to induce programmed cell death, or apoptosis. The same compound that caused cell cycle arrest in HeLa cells also triggered their death through the induction of apoptosis. researchgate.netresearchgate.net The induction of apoptosis is a crucial mechanism for many anticancer agents. While the precise molecular cascade initiated by this compound leading to apoptosis is a complex area of study, it is known that the process can be triggered by various cellular stresses, including those induced by kinase inhibitors and agents that disrupt the cell cycle. nih.gov The formation of distinct DNA fragments is a biochemical hallmark of this process. ualberta.ca
Cell Cycle Arrest in Specific Phases (G0/G1, S, G2/M)
Tubulin Polymerization Inhibition
Compounds in the lavendustin A series have demonstrated the ability to inhibit the polymerization of tubulin, a critical process for the formation of microtubules and the mitotic spindle necessary for cell division. nih.govresearchgate.net Interestingly, the methylation of the phenolic hydroxyl groups of lavendustin A derivatives was found to abolish their ability to inhibit tubulin polymerization, highlighting the importance of these hydroxyl groups for this specific activity. nih.gov A COMPARE analysis of the cytotoxicity profile of a particularly potent N-alkylamide analogue of the lavendustin A pharmacophore suggested that its mechanism of action was similar to that of antitubulin agents. acs.org Further experiments confirmed that many compounds in this series were moderately effective as inhibitors of tubulin polymerization. acs.org
Cellular Signal Transduction Pathway Modulation
Research into the effects of lavendustin derivatives on cellular signaling has provided insights into their molecular targets. In one study, two new 5-aminosalicylate–4-thiazolinones, which are related to the lavendustin structure, were investigated for their effects on Src homology region 2 domain-containing protein tyrosine phosphatase 2 (SHP2) and its downstream signaling pathways. researchgate.net In HeLa cells, these compounds significantly reduced the expression of SHP2, as well as KRAS, phosphorylated ERK (p-ERK), and phosphorylated STAT3 (p-STAT3). researchgate.net This indicates that these compounds can modulate the RAS/RAF/MEK/ERK and STAT3 signaling pathways, which are often dysregulated in cancer.
Data Tables
Table 1: Effects of a Modified Lavendustin C Derivative (compound 14b) on HeLa Cells
| Biological Effect | Observation | Reference |
| Cell Cycle | Arrest at G0/G1 and S phases | researchgate.netresearchgate.net |
| Reduction in G2/M phase cells | researchgate.netresearchgate.net | |
| Apoptosis | Induction of apoptosis | researchgate.netresearchgate.net |
Table 2: Impact of Lavendustin-related Compounds on Cellular Signaling in HeLa Cells
| Target Protein | Effect on Expression | Reference |
| SHP2 | Significantly reduced | researchgate.net |
| KRAS | Significantly reduced | researchgate.net |
| p-ERK | Significantly reduced | researchgate.net |
| p-STAT3 | Significantly reduced | researchgate.net |
Regulation of AKT and JNK Phosphorylation
Research into the effects of Lavendustin C derivatives on cellular signaling pathways has revealed complex regulatory actions on protein kinases such as AKT and JNK. In studies involving HeLa and MCF7 cancer cell lines, treatment with a hybrid compound derived from Lavendustin C led to an enhancement of both AKT and JNK phosphorylation. researchgate.net This suggests that in certain cellular contexts, Lavendustin C derivatives can modulate these critical signaling pathways, which are integral to cell survival, proliferation, and stress responses. The phosphorylation status of AKT and JNK is a key determinant of their activity, and upregulation can have significant downstream effects on cellular processes. researchgate.net
It's important to note that the broader family of mitogen-activated protein kinases (MAPKs), which includes JNK, as well as the PI3K/AKT pathway, are central to T-cell activation. plos.org For instance, engagement of the B7-H4 protein has been shown to inhibit the phosphorylation of ERK, p38, and JNK, as well as AKT activation in T-cells. plos.org
Calmodulin-Dependent Kinase (CaMK) Inhibition
Lavendustin C has been identified as a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMK II), with a reported IC₅₀ of 0.2 µM. medchemexpress.com CaMKs are crucial enzymes in signal transduction cascades that are activated by increases in intracellular calcium levels. mdpi.com Lavendustin C's inhibitory action on CaMK II places it among other known inhibitors like W-7 and KN-62, which also target calmodulin-dependent pathways. researchgate.net This inhibition can have significant consequences for cellular processes regulated by CaMK II. For example, in the context of the Drosophila ether à go-go (eag) potassium channel, Lavendustin C, along with another specific CaMKII inhibitor peptide, was shown to acutely reduce the amplitude of the Eag current. nih.gov This finding suggests that direct modulation of potassium channels is an important function of this kinase. nih.gov
The inhibition of CaMK activity has been linked to various cellular outcomes. For instance, in the fungus Sporothrix schenckii, inhibitors of CaMK activity, including Lavendustin C, prevented the yeast from re-entering the budding cycle, highlighting the kinase's role in cell cycle progression. researchgate.net
Cardiovascular System Modulation
Lavendustin C has demonstrated a notable impact on the cardiovascular system, specifically concerning endothelium-dependent relaxation. In studies using phenylephrine-contracted aortic rings with intact endothelium, Lavendustin C elicited a concentration-dependent reduction in acetylcholine-induced relaxation. researchgate.net At concentrations of 0.1 µM and 1 µM, it reduced relaxation by 17% and 28% respectively at an acetylcholine (B1216132) concentration of 10⁻⁶ M. researchgate.net This inhibitory effect suggests an interference with the signaling pathways that govern vasodilation.
The underlying mechanism is believed to involve the Ca²⁺/calmodulin-dependent protein kinase II (CaMK II) pathway, which plays a role in endothelial nitric oxide (NO) production. researchgate.net Increased intracellular Ca²⁺ levels typically activate calmodulin, which in turn activates kinases that phosphorylate endothelial NO synthase (eNOS), leading to NO generation and subsequent relaxation. researchgate.net By inhibiting CaMK II, Lavendustin C likely disrupts this cascade, thereby attenuating endothelium-dependent relaxation. It is important to note that various factors can influence endothelium-dependent relaxation, including age and the specific agonists used. nih.gov
Table 1: Effect of Lavendustin C on Acetylcholine-Induced Relaxation
| Lavendustin C Concentration | Acetylcholine Concentration | Percentage Reduction in Relaxation |
|---|---|---|
| 0.1 µM | 10⁻⁶ M | 17 ± 9% |
| 1 µM | 10⁻⁶ M | 28 ± 3% |
| 0.1 µM | 10⁻⁵ M | 14 ± 7% |
| 1 µM | 10⁻⁵ M | 14 ± 5% |
Data derived from studies on phenylephrine-contracted aortic rings. researchgate.net
Mechanical stretching of the atria is a primary physiological stimulus for the secretion of atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). psu.edu Research has implicated protein tyrosine kinases in the signaling cascade that links atrial wall stretch to hormone release. psu.edunih.gov Specifically, the tyrosine kinase inhibitor Lavendustin A has been shown to block stretch-induced ANP release. psu.edu In a paced, perfused rat heart model, Lavendustin A significantly decreased ANP secretion induced by atrial wall stretch and completely abolished the secretion of BNP in response to the same stimulus. nih.gov This effect was specific, as other protein kinase inhibitors targeting protein kinase C, myosin light chain kinase, CaMK II, and protein kinase A did not significantly affect stretch-stimulated ANP secretion. nih.gov These findings point towards a crucial role for tyrosine kinase activity in the mechanotransduction pathway of cardiac hormone secretion. nih.govscispace.com
Effects on Endothelium-Dependent Relaxation
Antiparasitic Activity against Protozoa (e.g., Trypanosoma cruzi)
Derivatives of Lavendustin A have shown promise as antiparasitic agents, particularly against the protozoan Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netresearchgate.net While Lavendustin A itself is a known tyrosine kinase inhibitor, structural modifications have led to analogues with potent trypanocidal properties. researchgate.netresearchgate.net For example, ten triazole bioisosteric analogues of Lavendustin A were synthesized and evaluated for their activity against T. cruzi. researchgate.net Four of these analogues exhibited significant antiprotozoal activity, with IC₅₀ values ranging from 7.6 to 14.1 µM in cell culture conditions. researchgate.net
This line of research is part of a broader effort to identify new treatments for Chagas disease, as current therapies can be toxic and are not always effective. nih.gov The exploration of natural product derivatives, such as those from Lavendustin, represents a valuable strategy in the search for novel antiparasitic drugs. scielo.org.comdpi.com
Broader Biological Activities of Related Methyl Esters
Beyond the Lavendustin family, fatty acid methyl esters are known to be formed endogenously and their levels can be influenced by factors such as methanol (B129727) exposure. nih.gov In other contexts, methyl esters of various compounds, such as substance P methyl ester, are used as selective agonists to study specific receptor subtypes, like the NK₁ receptor involved in endothelium-dependent responses. nih.gov Furthermore, the inhibitor of nitric oxide synthase, N(G)-nitro-L-arginine methyl ester (L-NAME), is a widely used tool to investigate the role of nitric oxide in vascular relaxation. arvojournals.org The synthesis of various Lavendustin A analogues, including ester derivatives, has been a focus of research to develop potent inhibitors of protein tyrosine kinases with antiproliferative activity. google.comresearchgate.net
Transcriptional Regulation of Peroxisome Proliferator-Activated Receptor (PPAR) Family Members
Following a comprehensive review of scientific literature, there are no specific studies or documented findings on the mechanistic role of this compound in the transcriptional regulation of the Peroxisome Proliferator-Activated Receptor (PPAR) family members (PPARα, PPARβ/δ, and PPARγ).
Research on PPARs indicates they are ligand-activated transcription factors crucial in regulating lipid and glucose metabolism, cellular differentiation, and inflammation. mdpi.come-dmj.org Their activation typically involves binding by fatty acids and their derivatives, leading to the regulation of target gene expression. plos.orgfrontiersin.org While various natural and synthetic compounds have been identified as PPAR ligands, mdpi.com current research does not include this compound among them. The scientific community has explored the regulatory mechanisms of PPARs extensively, but a direct link or regulatory action by this compound has not been established or investigated.
Antioxidant Properties
There is currently no specific scientific data or research available that details the antioxidant properties of this compound. While some derivatives of Lavendustin A have been associated with antioxidant activities, these properties have not been specifically investigated or confirmed for the methyl ester of Lavendustin C. researchgate.net
Antimicrobial Efficacy
An exhaustive search of published research yields no specific information regarding the antimicrobial efficacy of this compound against bacterial or fungal pathogens. Although broader classes of compounds, such as certain triazole derivatives or fatty acid methyl esters from other sources, have been reported to exhibit antimicrobial activities, researchgate.netnih.govglobalresearchonline.net these findings are not directly applicable to this compound.
The evaluation of antimicrobial properties requires specific testing against a panel of microorganisms to determine metrics such as the Minimum Inhibitory Concentration (MIC). No such studies have been published for this compound, and therefore, its potential as an antimicrobial agent remains uninvestigated and unknown.
Structure Activity Relationship Sar Studies
Differential Potency of Methyl Esters versus Amide Derivatives
A key modification explored in the development of Lavendustin C analogues is the transformation of the carboxylic acid group into various esters and amides. Research indicates that converting the carboxylic acid of the parent structure to its methyl ester derivative is a crucial step for enhancing biological activity. Studies comparing hybrid molecules derived from Lavendustin C have shown that methyl esters are generally more potent than their corresponding simple amide counterparts. researchgate.netresearchgate.net For instance, hybrids featuring a methyl salicylate (B1505791) moiety demonstrated higher activity than those with salicylamides. researchgate.net
However, the nature of the substituent on the amide nitrogen plays a critical role. While simple amides may be less potent than methyl esters, specific N-substituted amides can exhibit superior activity. researchgate.netresearchgate.net Notably, N-ethylamides have been identified as the most potent among a series of tested amide derivatives. researchgate.netresearchgate.net This suggests that while the methyl ester provides a good baseline of activity, likely by improving properties such as cell permeability, a properly substituted amide can offer more favorable interactions with the biological target. acs.org For example, in studies on Lavendustin A analogues, an ester derivative was found to be more potent than the parent pharmacophore in cell-based assays, a finding attributed to better cell penetration. acs.org
| Derivative Type | General Potency Ranking | Key Findings |
|---|---|---|
| Methyl Ester | High | Generally more potent than simple amides; enhances cell penetration. researchgate.netacs.org |
| Simple Amide | Moderate | Less active than corresponding methyl esters. researchgate.net |
| N-Ethylamide | Very High | Identified as the most potent among tested amide derivatives. researchgate.netresearchgate.net |
| Other N-Substituted Amides | Variable | Activity is highly dependent on the nature of the N-substituent. researchgate.net |
Contribution of Specific Functional Groups (e.g., 5-Arylidenethiazolin-4-one Moiety) to Activity
A successful strategy to enhance the anticancer potential of the Lavendustin C scaffold has been the creation of hybrid molecules that incorporate additional pharmacophores. One of the most significant of these is the 5-arylidenethiazolin-4-one moiety. researchgate.netresearchgate.net Research has unequivocally shown that the introduction of this functional group to the amino group of Lavendustin C derivatives contributes substantially to their antiproliferative activity. researchgate.netresearchgate.netresearchgate.net
This hybridization strategy combines the structural features of Lavendustin C, known for its kinase inhibitory properties, with the 5-arylidenethiazolin-4-one core, which is also a recognized pharmacophore in anticancer drug design. The resulting hybrid compounds have demonstrated significantly enhanced potency against a variety of cancer cell lines, validating the effectiveness of this molecular design approach. researchgate.netresearchgate.net
Influence of Substituent Modifications on Biological Profiles
In a series of hybrids combining Lavendustin C with the 5-arylidenethiazolin-4-one pharmacophore, the substituents on both the arylidene ring and the amide nitrogen were found to be critical. For example, the N-ethylamide derivative bearing a p-dimethylaminobenzylidene group at the 5-position of the thiazolinone ring (compound 14b in one study) showed the highest potency across all tested cancer cell lines, with IC₅₀ values in the low micromolar range (1.4–2.5 µM). researchgate.netresearchgate.net In contrast, derivatives with other N-substituents or different arylidene groups exhibited lower activity. researchgate.net Similarly, studies on other complex scaffolds incorporating Lavendustin A features have shown that modifications to appended aromatic rings, such as the introduction of a bromine atom, can either increase or decrease cytotoxic effects depending on the specific cancer cell line being tested. researchgate.net This highlights that even minor structural changes can lead to significant and sometimes unpredictable shifts in biological activity and selectivity. researchgate.netresearchgate.net
| Compound Series | Modified Moiety | Substituent | Observed Effect on Anticancer Activity |
|---|---|---|---|
| Lavendustin C-Thiazolinone Hybrids | Amide Group | N-Ethyl | Most potent among tested amides. researchgate.netresearchgate.net |
| 5-Arylidene Group | p-dimethylaminobenzylidene | Conferred the highest potency in combination with an N-ethylamide. researchgate.net | |
| Lavendustin A-Chromone Hybrids | B-ring on Chromone | Unsubstituted | Baseline activity against A549 and HCT-15 cell lines. researchgate.net |
| 3'-Bromo | Decreased activity against A549, but increased activity against HCT-15. researchgate.net |
Structural Determinants for Selective Target Engagement
The versatility of the lavendustin scaffold allows for its adaptation to selectively engage with a variety of biological targets, dictated by specific structural features. For many of the potent anticancer derivatives of Lavendustin C methyl ester, the primary target is the Epidermal Growth Factor Receptor (EGFR), a protein tyrosine kinase. researchgate.net The inhibitory potency of some optimized hybrids against EGFR has been found to be comparable to that of the established drug erlotinib. researchgate.net Molecular docking studies suggest that these hybrid molecules fit within the EGFR active site, and their structural components, including the ester or amide group and the arylidenethiazolin-4-one moiety, are crucial for this interaction. researchgate.net
Furthermore, the lavendustin framework can be engineered for completely different therapeutic areas. For example, analogues of Lavendustin B have been developed as allosteric inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.org This demonstrates that the core lavendustin structure is a privileged scaffold whose target selectivity is determined by the specific nature and arrangement of its functional groups and side chains, a principle that holds true for many classes of selective therapeutic agents. rsc.orgnih.gov The ability to redirect the biological activity from a kinase to a viral integrase through rational structural modification underscores the profound impact of specific structural determinants on selective target engagement. rsc.org
Computational and in Silico Approaches in Lavendustin C Methyl Ester Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Lavendustin C methyl ester and its analogs, docking simulations are pivotal for elucidating their interactions with biological targets at the molecular level.
Research has shown that derivatives of Lavendustin C, including its methyl ester, are designed to target various protein kinases, which are crucial in cancer cell signaling. researchgate.net Molecular docking studies have been performed to rationalize the binding interactions of these compounds within the active sites of target kinases. For instance, docking studies on Lavendustin C analogs have helped to understand their binding modes with enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netacs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and inhibitory activity of the compounds.
In one study, molecular docking was used to predict the binding interactions of new hybrid compounds derived from Lavendustin C with protein kinase enzymes, suggesting that these hybrids could inhibit both cell proliferation and metastasis. researchgate.net Similarly, docking studies of Lavendustin A analogues have been instrumental in understanding their mechanism of action, which was found to be similar to antitubulin agents. acs.org The insights gained from these simulations are crucial for the structure-based design of more potent and selective inhibitors.
| Compound/Analog | Target Protein | Key Findings from Docking Studies |
| Lavendustin C Hybrids | Protein Kinases | Predicted to inhibit both cell proliferation and metastasis through binding to kinase active sites. researchgate.net |
| Lavendustin A Analogs | EGFR, Syk, Tubulin | Cytotoxicity profile and mechanism of action as tubulin polymerization inhibitors were supported by COMPARE analysis and docking. acs.org |
| Lavendustin B Analogs | HIV-1 Integrase | Identified as allosteric inhibitors. rsc.org |
In Silico Pharmacokinetic Predictions
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, helping to filter out compounds with undesirable pharmacokinetic profiles early in the development process. nih.gov These predictive models use the chemical structure of a compound to estimate its physicochemical and pharmacokinetic properties. sciensage.infonih.gov
For this compound and its derivatives, in silico ADMET prediction tools are employed to evaluate their drug-likeness. researchgate.netsciensage.info These predictions can assess properties such as oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450 isoforms. sciensage.infogjpb.de For example, computational pharmacokinetic studies were conducted for novel anticancer hybrids based on Lavendustin C, providing insights into their potential as drug candidates. researchgate.net
The use of machine learning models to predict a wide range of ADMET properties is becoming increasingly common. biorxiv.orgmdpi.com These models are trained on large datasets of known compounds and can predict the pharmacokinetic profiles of new molecules with increasing accuracy. biorxiv.org Such predictions are invaluable for prioritizing which analogs of this compound should be synthesized and tested in vitro and in vivo. sciensage.info
| ADMET Property | Prediction Method | Significance in Drug Development |
| A bsorption | In silico models (e.g., SwissADME, pkCSM) | Predicts oral bioavailability and gastrointestinal absorption. sciensage.infoajol.info |
| D istribution | Computational models | Estimates parameters like blood-brain barrier penetration and plasma protein binding. gjpb.de |
| M etabolism | In silico tools | Predicts interactions with metabolic enzymes (e.g., cytochrome P450). sciensage.info |
| E xcretion | Predictive modeling | Helps in understanding the clearance pathways of the compound. |
| T oxicity | In silico toxicity prediction | Identifies potential toxic liabilities early on. sciensage.info |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govfrontiersin.org QSAR models are developed by correlating molecular descriptors (physicochemical properties or structural features) with experimentally determined biological activities. nih.govresearchgate.net
In the field of Lavendustin research, QSAR models can be instrumental in understanding the structural requirements for potent inhibitory activity against target enzymes. By analyzing a series of this compound analogs with varying structures and activities, a QSAR model can identify which molecular properties are most influential for the desired biological effect. mdpi.com For instance, a QSAR study could reveal that specific substitutions on the Lavendustin C scaffold lead to enhanced anticancer activity.
The development of a robust QSAR model involves several steps, including dataset selection, calculation of molecular descriptors, model building using statistical methods like multiple linear regression, and rigorous validation. frontiersin.orgresearchgate.net A well-validated QSAR model can then be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more effective analogs. mdpi.com
Applications in Analogous Compound Design and Development
The computational approaches discussed above—molecular docking, in silico ADMET prediction, and QSAR—are powerful tools in the design and development of analogs of this compound. researchgate.netresearchgate.net These methods provide a synergistic framework for rational drug design.
Molecular docking can identify promising lead compounds and suggest modifications to improve binding affinity and selectivity. researchgate.net In silico ADMET predictions help to ensure that the designed analogs have favorable drug-like properties. researchgate.netsciensage.info QSAR models can then be used to predict the biological activity of these new analogs before they are synthesized, allowing for the prioritization of the most promising candidates.
The modification of Lavendustin C at its carboxylic group through esterification to form the methyl ester is an example of how its structure can be altered to improve potency. researchgate.net Further modifications, such as the introduction of 5-arylidenethiazolin-4-one moieties, have led to the development of hybrid compounds with enhanced antiproliferative activities. researchgate.netresearchgate.net The design of these new chemical entities is often guided by the insights gained from computational studies, which help to rationalize the observed structure-activity relationships and guide further optimization efforts. researchgate.net
Biosynthetic Origins and Natural Product Research
Isolation from Microbial Sources (e.g., Streptomyces griseolavendus)
Lavendustin C is part of a family of natural products first discovered and isolated from microbial sources. acs.org Specifically, the bacterium Streptomyces griseolavendus, a type of actinobacteria, is the source from which the lavendustin compounds were originally derived. tocris.comnih.govresearchgate.netsmolecule.com Research into the culture extracts of this bacterium led to the identification of Lavendustin A, B, and C. acs.orgresearchgate.net Lavendustin C has also been reported in other organisms, such as the plant Elephantopus mollis. nih.gov The isolation of these compounds from Streptomyces is a key finding in natural product research, highlighting the role of these microorganisms as producers of biologically active molecules. nih.gov
Table 1: Isolation of Lavendustin Compounds
| Compound | Primary Microbial Source | Reference |
|---|---|---|
| Lavendustin A | Streptomyces griseolavendus | acs.orgtocris.com |
| Lavendustin B | Streptomyces griseolavendus | merckmillipore.com |
Role of Methyl Esterification in Natural Product Biosynthetic Pathways
Methyl esterification is a fundamental biochemical transformation in the biosynthesis of many natural products. iiti.ac.in This process involves the addition of a methyl group to a carboxylic acid, forming a methyl ester. The presence of a methyl group can significantly alter the pharmacological activity and properties of a biomolecule. iiti.ac.in In natural product biosynthesis, this modification can serve several distinct roles.
Enzymatic modifications are a common strategy in biosynthetic pathways to create a diverse array of bioactive compounds. researchgate.net For some natural products, methyl esterification is an intermediate step. For example, in the biosynthesis of the antibiotic aurantinin, an on-line methyl esterification occurs, and the resulting ester is hydrolyzed in the final step to yield the active compound. researchgate.net In other cases, the methyl ester itself is the final, active product. An example is 3-hydroxypalmitic acid methyl ester (3-OH PAME), a fatty acid derivative produced by the bacterium Ralstonia solanacearum. nih.gov This compound functions as an intercellular signal, or autoregulator, that controls the expression of virulence genes. nih.gov The synthesis of 3-OH PAME is believed to be catalyzed by a specific S-adenosylmethionine-dependent methyltransferase, highlighting the precise enzymatic control over this modification. nih.gov
Table 2: Functional Roles of Methyl Esterification in Biosynthesis
| Role of Methyl Esterification | Example | Description | Reference |
|---|---|---|---|
| Creation of Final Active Molecule | 3-Hydroxypalmitic acid methyl ester (3-OH PAME) | The methyl ester is the active autoregulator for gene expression in R. solanacearum. | nih.gov |
| Formation of an Inactive Precursor | Aurantinin 9B | A methyl ester intermediate is produced and later hydrolyzed to release the active antibiotic. | researchgate.net |
Identification as Naturally Occurring Biological Regulators
The lavendustin family of compounds, including Lavendustin C methyl ester, are recognized as naturally occurring biological regulators due to their ability to inhibit specific enzymes. Lavendustin A, the most studied compound in this family, is a potent inhibitor of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.orgtocris.comchemicalbook.com These kinases are critical enzymes in signal transduction pathways that control cell growth, differentiation, and proliferation. acs.org
This compound has also been identified as an inhibitor of EGFR tyrosine kinase activity. scbt.com The inhibitory action of lavendustins on these key regulatory enzymes establishes them as significant biological regulators. Their specificity has made them valuable tools in scientific research to study the roles of tyrosine kinases in various cellular processes, such as angiogenesis and cardiac hormone secretion. scispace.comoup.com The function of some natural methyl esters as autoregulators, like 3-OH PAME in controlling virulence in bacteria, further illustrates the role of such compounds as precise biological regulators in nature. nih.gov
Table 3: Lavendustins as Biological Regulators
| Compound | Regulatory Target | Cellular Process Regulated | Reference |
|---|---|---|---|
| Lavendustin A | EGFR Tyrosine Kinase, p60c-src | Cell Signaling, Growth, Proliferation | acs.orgtocris.comchemicalbook.com |
| This compound | EGFR Tyrosine Kinase | Cell Signaling | scbt.com |
| Lavendustin A | VEGF-related pathways | Angiogenesis (Blood Vessel Formation) | scispace.com |
Advanced Research Methodologies and Analytical Techniques
In Vitro Cell-Based Assays
In vitro cell-based assays are fundamental in the preliminary assessment of the biological activities of novel compounds. For Lavendustin C methyl ester and its derivatives, these assays have been crucial in elucidating their potential as anticancer agents.
Antiproliferative Activity Screening on Cancer Cell Lines
The antiproliferative effects of this compound and its analogs have been evaluated against various human cancer cell lines. Research has shown that modifications to the Lavendustin C structure, such as esterification to form the methyl ester, can influence its potency. researchgate.net For instance, studies comparing methyl esters to amides have indicated that the esters are generally more potent. researchgate.net
Derivatives of Lavendustin C have demonstrated significant antiproliferative activity. In one study, a hybrid compound incorporating a 5-arylidenethiazolin-4-one moiety with the Lavendustin C pharmacophore, compound 14b , exhibited high potency against a panel of nine cancer cell lines with IC₅₀ values ranging from 1.4 to 2.5 µM. researchgate.net Notably, this compound showed significantly lower cytotoxicity against a normal cell line (IC₅₀ > 50 µM), suggesting a degree of selectivity for cancer cells. researchgate.net
Another study highlighted a different derivative, compound 10 , which displayed a remarkable IC₅₀ value of 70 nM against the MCF-7 breast cancer cell line, while its IC₅₀ against normal human fibroblasts was 10 μM, indicating a high therapeutic index in this model. researchgate.net The antiproliferative activity of various methyl esters has been consistently observed across different cancer cell lines, including SGC-7901, where treatment led to a significant reduction in tumor cell numbers. ualberta.ca
Table 1: Antiproliferative Activity of Lavendustin C Derivatives
| Compound | Cell Line(s) | IC₅₀ Value | Source |
|---|---|---|---|
| 14b (Lavendustin C hybrid) | 9 cancer cell lines | 1.4–2.5 µM | researchgate.net |
| 14b (Lavendustin C hybrid) | Normal cell line | > 50 µM | researchgate.net |
| 10 (Lavendustin C derivative) | MCF-7 (Breast Cancer) | 70 nM | researchgate.net |
| 10 (Lavendustin C derivative) | Normal human fibroblasts | 10 µM | researchgate.net |
| Methyl ester extract | SGC-7901 | Concentration-dependent inhibition | ualberta.ca |
Cell Cycle Progression Analysis by Flow Cytometry
Flow cytometry is a powerful technique used to analyze the effect of compounds on the cell cycle. Studies on Lavendustin C derivatives have utilized this method to understand the mechanisms behind their antiproliferative effects.
For example, the potent hybrid compound 14b was found to cause an arrest of HeLa cells in the G0/G1 and S phases of the cell cycle, coupled with a reduction in the percentage of cells in the G2/M phase. researchgate.netresearchgate.net This indicates that the compound interferes with the processes of cell growth and DNA replication. Similarly, another study on a different set of Lavendustin C-based hybrids showed that the most active compounds could induce cell cycle arrest, with one particular compound, 10e , causing an arrest in the G0-G1 phase. researchgate.net
Treatment of SGC-7901 cells with a methyl ester extract was also shown to interfere with the progression of the cells through the G1 phase of the cell cycle. ualberta.ca This G1 phase arrest suggests an inhibition of the necessary preparations for cell division, ultimately leading to a halt in proliferation. ualberta.ca
Table 2: Effects of Lavendustin C Derivatives on Cell Cycle Progression
| Compound | Cell Line | Effect on Cell Cycle | Source |
|---|---|---|---|
| 14b | HeLa | Arrest at G0/G1 and S phases, reduction in G2/M | researchgate.netresearchgate.net |
| 10e | Not specified | G0-G1 phase arrest | researchgate.net |
| Methyl ester extract | SGC-7901 | Interference with G1 phase progression | ualberta.ca |
Apoptosis Assays
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents can eliminate tumor cells. Various assays are employed to detect apoptosis, including the analysis of morphological changes, DNA fragmentation, and the activation of key proteins like caspases.
The Lavendustin C hybrid 14b , in addition to its effects on the cell cycle, was also shown to trigger the death of HeLa cancer cells through the induction of apoptosis. researchgate.net Further investigations into other derivatives have supported this mechanism. For instance, compound 3b was found to induce both early and late apoptosis in HepG2 cancer cells. researchgate.net This was accompanied by an induction of the pro-apoptotic proteins Caspase 3 and BAX, and a suppression of the anti-apoptotic protein Bcl-2. researchgate.net
Flow cytometry has also been used to quantify apoptosis. In SGC-7901 cells treated with a methyl ester extract, the cellular apoptosis rates were significantly enhanced, ranging from 23.3% to 38.2%. ualberta.ca This induction of apoptosis is a key factor in the observed inhibition of tumor cell proliferation. ualberta.ca The process of apoptosis can be detected through various methods, including mitochondrial assays that measure changes in the mitochondrial permeability transition and the release of cytochrome c. nih.gov
Enzymatic Inhibition Assays
Lavendustin C and its analogs are known for their ability to inhibit protein tyrosine kinases (PTKs), enzymes that play a critical role in cellular signaling and proliferation. researchgate.net Enzymatic inhibition assays are therefore essential for characterizing the specific molecular targets of these compounds.
Lavendustin A, a related compound, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase. researchgate.netacs.org Studies have shown that the inhibition by Lavendustin A is competitive with respect to ATP. acs.org Derivatives of Lavendustin A have also been tested for their inhibitory activity against other kinases, such as the non-receptor PTK Syk. acs.org
Interestingly, while some Lavendustin A analogues were effective inhibitors of both EGFR and Syk kinases, it has been suggested that their cytotoxic properties might not solely be due to kinase inhibition. acs.org Some analogues have also been found to be moderately effective as inhibitors of tubulin polymerization, suggesting a multi-target mechanism of action. acs.org In the context of Lavendustin C, it has been noted to inhibit CaMKs (calcium/calmodulin-dependent protein kinases) in addition to tyrosine kinases. researchgate.net
Proteomic and Transcriptomic Analyses for Molecular Target Identification
To gain a broader understanding of the cellular effects of compounds like this compound, advanced techniques such as proteomics and transcriptomics are employed. These approaches allow for the large-scale analysis of proteins and gene expression, respectively, to identify molecular targets and affected pathways. researchgate.netmdpi.com
Chemical proteomics, for instance, can be used to identify the direct molecular targets of small molecules. researchgate.netjapsonline.com This can involve methods like affinity-based enrichment or proteome-wide stability profiling. europeanreview.org While specific proteomic studies focused solely on this compound are not detailed in the provided context, the general approach is highly relevant for elucidating its mechanism of action. For example, a novel chemical proteomics approach identified β-actin-like protein 2, γ-enolase, and macrophage migration inhibitory factor (MMIF) as potential cellular binding partners for a bioactive derivative of 5-aminosalicylate. researchgate.net
Transcriptomic analysis, often performed using techniques like RNA sequencing, can reveal how a compound alters gene expression. nih.gov This can provide insights into the cellular pathways that are up- or down-regulated following treatment. For example, transcriptomic analysis of cells treated with a particular compound revealed the downregulation of pathways related to DNA repair and cell cycle progression in MCF7 cells, and the upregulation of the apoptotic signaling pathway in A549 cells. researchgate.net Such analyses are crucial for building a comprehensive picture of a compound's biological activity. mdpi.com
Preclinical Investigations Utilizing Animal Models (e.g., Isolated Organ Perfusion Studies)
Preclinical studies using animal models are a critical step in evaluating the physiological effects of a compound before it can be considered for further development. Isolated organ perfusion studies, in particular, allow for the investigation of a compound's effects on a specific organ in a controlled environment. nih.govhugo-sachs.de
In the context of Lavendustin C and its analogs, isolated organ studies have been used to investigate their vascular effects. For example, Lavendustin C was shown to have an inhibitory effect on the endothelium-dependent relaxation of isolated rat aortic rings that were pre-contracted with phenylephrine. researchgate.net This suggests an interaction with the signaling pathways that regulate blood vessel tone. researchgate.net Specifically, Lavendustin C inhibited the vasorelaxation induced by acetylcholine (B1216132) in a concentration-dependent manner. researchgate.net
Other studies have used isolated rat thoracic aorta to investigate the vasorelaxant properties of various compounds, providing a model for understanding how they might affect blood pressure. nih.govnih.gov These ex vivo systems maintain the physiological functions of the organ, including its vasculature and hormonal responses, offering a more complex and relevant model than cell-based assays. nih.gov
Future Directions and Translational Research Potential
Development of Next-Generation Multitargeting Agents
The complexity of diseases like cancer, which often involve multiple aberrant signaling pathways, has driven a strategic shift from single-target drugs to multitarget-directed ligands (MTDLs). acs.org The Lavendustin C scaffold is well-suited for this approach.
Researchers have successfully created hybrid molecules by modifying Lavendustin C, a lead compound derived from a natural product. researchgate.netnih.gov In one notable study, the carboxylic group of Lavendustin C was modified through esterification, while the amino group was functionalized by introducing 5-arylidenethiazolin-4-ones. researchgate.netnih.gov This strategy aimed to combine two distinct pharmacophores to generate agents with broader anticancer activity. researchgate.net The results were promising, with the new hybrid compounds showing significant antiproliferative effects across a panel of nine cancer cell lines. researchgate.net
A key finding from this research was that methyl esters demonstrated greater potency than their amide counterparts. researchgate.netnih.gov One specific hybrid, designated 14b , exhibited the highest potency, with IC50 values ranging from 1.4 to 2.5 µM against various cancer cells, while showing minimal toxicity to normal cells (IC50 > 50 µM). researchgate.netnih.gov Further investigation revealed that compound 14b's inhibitory effect on the Epidermal Growth Factor Receptor (EGFR) was comparable to that of the established drug erlotinib. researchgate.netnih.gov This work underscores the potential of using the Lavendustin C methyl ester structure as a foundation for developing next-generation multitargeting agents for cancer therapy. researchgate.net
Another avenue of multitargeting involves designing analogues that inhibit different classes of kinases simultaneously. For instance, analogues of the related Lavendustin A have been synthesized and evaluated for their ability to inhibit both the receptor tyrosine kinase EGFR and the non-receptor tyrosine kinase Syk. acs.org This dual-inhibition strategy could offer a more comprehensive blockade of cancer cell signaling pathways.
Exploration of Novel Therapeutic Indications and Mechanisms
While the primary focus of Lavendustin C research has been on cancer, its mechanism of action suggests potential in other therapeutic areas. Lavendustin C is a known potent inhibitor of Ca2+ calmodulin-dependent kinase II (CaMK II), EGFR-associated tyrosine kinase, and pp60c-src(+) kinase. medchemexpress.comcaymanchem.com The inhibition of these fundamental signaling molecules opens up possibilities beyond oncology.
Table 1: Inhibitory Activity of Lavendustin C
| Target Kinase | IC50 Value (µM) |
|---|---|
| EGFR-associated tyrosine kinase | 0.012 medchemexpress.comcaymanchem.com |
| CaMK II | 0.2 medchemexpress.comcaymanchem.com |
| pp60c-src(+) kinase | 0.5 medchemexpress.comcaymanchem.com |
This table is interactive. Click on the headers to sort.
The parent compound, Lavendustin A, and its analogues have demonstrated inhibitory activity against the polymerization of tubulin, a critical process for cell division. acs.orgresearchgate.net This suggests that some Lavendustin derivatives may act as cytotoxic agents through a mechanism similar to well-known antitubulin drugs, presenting a different therapeutic strategy. acs.org
Furthermore, research into synthetic derivatives has unveiled potential applications against infectious diseases. Triazole analogues of Lavendustin A have shown significant antiparasitic activity against Trypanosoma cruzi, the protozoan that causes Chagas disease. researchgate.netresearchgate.net This highlights the versatility of the lavendustin scaffold for generating compounds with novel therapeutic indications.
In the context of cancer, new mechanisms for overcoming drug resistance are being explored. The structural similarity between the ATP-binding pockets of EGFR and Janus kinase 3 (JAK3) has led to an interesting discovery. nih.gov A known JAK3 inhibitor was found to selectively inhibit the gefitinib-resistant T790M mutant of EGFR. nih.gov This finding suggests that this compound analogues could be designed to specifically target mutated, drug-resistant kinases, offering a solution to a major challenge in cancer treatment. nih.gov Additionally, at higher concentrations, Lavendustin C inhibits tyrosine kinase-associated neutrophil degranulation and superoxide (B77818) generation, pointing towards a potential role in treating inflammatory conditions. caymanchem.com
Integration of Advanced Computational Design Strategies in Lead Optimization
Modern drug discovery heavily relies on computational methods to accelerate the hit-to-lead and lead optimization phases. numberanalytics.comucl.ac.uk These strategies are being integrated into the research on this compound and its derivatives.
In the development of multitarget anticancer hybrids based on Lavendustin C, computational docking and in silico pharmacokinetic studies were performed. researchgate.netnih.gov These computational tools allow researchers to predict how a newly designed molecule will bind to its target protein and to estimate its absorption, distribution, metabolism, and excretion (ADME) properties before undertaking complex and costly synthesis. numberanalytics.com
The general workflow in computational lead optimization involves several key steps:
Molecular Modeling: Creating 3D models to visualize the interaction between the drug candidate and its biological target. numberanalytics.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. numberanalytics.com
ADME Prediction: Using computer simulations to forecast the pharmacokinetic profile of a molecule. numberanalytics.com
By applying these advanced computational design strategies, researchers can more rationally design and prioritize which this compound analogues to synthesize. nih.gov This integrated approach helps to identify candidates with improved potency, selectivity, and drug-like properties, ultimately streamlining the path from a lead compound to a clinical candidate. numberanalytics.comnih.gov
Challenges and Opportunities in this compound Research
Despite its promise, the journey of this compound from a laboratory chemical to a therapeutic agent is fraught with challenges and rich with opportunities.
Challenges:
Bioavailability: A significant challenge with the parent compound, Lavendustin A, was its poor penetration into cells. researchgate.net The synthesis of the methyl ester derivative was a successful strategy to overcome this, improving cellular permeability and anti-proliferative activity. researchgate.nettandfonline.com However, ensuring optimal pharmacokinetic properties remains a critical hurdle for any new analogue.
Selectivity and Off-Target Effects: While multitargeting is a deliberate strategy, unintentional off-target effects can lead to toxicity. The discovery that some Lavendustin A analogues inhibit tubulin polymerization highlights the need for careful screening to ensure that the desired therapeutic effect is not accompanied by unacceptable side effects. acs.org
Drug Resistance: As with any targeted therapy, particularly in oncology, the potential for cancer cells to develop resistance is a major concern. Designing compounds that can inhibit both wild-type and mutated kinases is a significant challenge. nih.gov
Opportunities:
Versatile Scaffold: The Lavendustin C structure has proven to be a highly adaptable scaffold for medicinal chemistry. It serves as an excellent starting point for creating MTDLs and for exploring diverse chemical modifications to tune activity and selectivity. acs.orgresearchgate.net
Overcoming Clinical Resistance: The potential to design this compound derivatives that specifically target drug-resistant mutants of kinases like EGFR represents a major clinical opportunity. nih.gov This could provide new treatment options for patients who have failed existing therapies.
New Therapeutic Frontiers: The demonstrated antiparasitic activity of lavendustin analogues opens up entirely new fields of application beyond cancer and inflammation. researchgate.net Further exploration in this area could lead to novel treatments for neglected tropical diseases.
Leveraging Computational Chemistry: The increasing power and sophistication of computational tools provide an unprecedented opportunity to accelerate the design-synthesize-test cycle. ucl.ac.uknih.gov This can de-risk development and reduce the time and cost associated with bringing a new drug to market.
Q & A
Q. What are the standard protocols for synthesizing Lavendustin C methyl ester, and how can its purity be validated?
this compound is typically synthesized via esterification of Lavendustin C using methanol under acidic or enzymatic catalysis. Key parameters include reaction temperature (e.g., 60°C), catalyst type (e.g., KOH or H₂SO₄), and molar ratios of reactants. Purity validation involves HPLC analysis (≥98% purity) and structural confirmation via NMR (¹H/¹³C) and mass spectrometry . For reproducibility, replicate experiments (n ≥ 3) under controlled conditions are essential to minimize batch-to-batch variability .
Q. What experimental techniques are recommended for characterizing this compound’s inhibitory activity against tyrosine kinases?
Kinase inhibition assays using recombinant enzymes (e.g., EGFR, pp60c-src) are standard. Dose-response curves (IC₅₀ values) are generated via radiometric or fluorescence-based assays. For example, pre-incubate the compound with the kinase, add ATP and substrate (e.g., poly-Glu-Tyr), and quantify phosphate incorporation. Include positive controls (e.g., staurosporine) and validate results using Western blotting for autophosphorylation inhibition .
Advanced Research Questions
Q. How can the Taguchi experimental design optimize the synthesis of this compound?
The Taguchi method uses orthogonal arrays (e.g., L9) to evaluate parameters like catalyst concentration (0.5–1.5 wt%), reaction temperature (40–60°C), and molar ratios (1:6–1:9). Signal-to-noise (S/N) ratios (larger-the-better) prioritize factors: catalyst concentration contributes ~77.6% to yield variance, followed by temperature (~15%). ANOVA confirms significance (p < 0.05). Optimal conditions (e.g., 1.5 wt% KOH, 60°C) can achieve ≥96% yield .
Q. How should researchers resolve contradictory data in kinase inhibition studies involving this compound?
Contradictions (e.g., variable IC₅₀ across studies) may arise from assay conditions (ATP concentration, enzyme isoforms) or solvent effects (DMSO tolerance ≤1%). Validate findings by:
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?
Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) models dose-response curves. For cytotoxicity assays (e.g., MTT), use two-way ANOVA with post-hoc tests (Tukey’s) to compare treated vs. control groups. Report 95% confidence intervals and effect sizes (Cohen’s d). For RNA/protein expression data (e.g., RT-PCR, Western blot), apply Benjamini-Hochberg correction to adjust for multiple comparisons .
Q. How can researchers design cell-permeability studies for this compound?
Compare intracellular vs. extracellular inhibition using membrane-impermeable analogs (e.g., Lavendustin A). Techniques include:
- Fluorescence microscopy with tagged compounds (e.g., FITC-conjugated derivatives).
- LC-MS quantification of intracellular concentrations post-treatment.
- Functional assays (e.g., NF-κB nuclear translocation inhibition in HAEC cells) to confirm bioactivity .
Methodological Considerations
Q. What solvent systems are recommended for in vitro dissolution of this compound?
Use DMSO for stock solutions (e.g., 50 mg/mL) diluted in saline or cell culture media (final DMSO ≤0.1%). For in vivo studies, formulations may include PEG300:Tween80:saline (10:5:85) or corn oil to enhance bioavailability .
Q. How to mitigate batch variability in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
